A Comprehensive Technical Guide to the Synthesis and Properties of Potassium 4-vinylphenyltrifluoroborate
A Comprehensive Technical Guide to the Synthesis and Properties of Potassium 4-vinylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as a superior class of reagents, particularly for palladium-catalyzed cross-coupling reactions. Their increasing adoption stems from their remarkable stability to air and moisture, a stark contrast to the often-unstable nature of their boronic acid counterparts.[1] This inherent stability allows for indefinite storage and simplifies handling procedures, making them highly attractive for a wide range of synthetic applications, including in complex molecule synthesis and drug discovery.[2] Among these valuable reagents, Potassium 4-vinylphenyltrifluoroborate stands out as a versatile building block, offering a readily accessible vinylphenyl moiety for the construction of styrenic compounds, which are pivotal structural motifs in numerous pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the synthesis, properties, and applications of Potassium 4-vinylphenyltrifluoroborate, offering both theoretical understanding and practical, field-proven protocols.
Synthesis of Potassium 4-vinylphenyltrifluoroborate: A Detailed Protocol
The synthesis of potassium organotrifluoroborates is generally achieved through the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by quenching with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3] This approach can be effectively adapted for the preparation of Potassium 4-vinylphenyltrifluoroborate, starting from the readily available 4-bromostyrene.
Experimental Protocol: Synthesis of Potassium 4-vinylphenyltrifluoroborate
Materials:
-
4-Bromostyrene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous Diethyl ether
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous potassium hydrogen fluoride (KHF₂)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromostyrene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 4-bromostyrene solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction begins (as evidenced by a color change and gentle refluxing), add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the 4-vinylphenylmagnesium bromide Grignard reagent.
-
-
Boration Reaction:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.2 eq) in anhydrous THF via a syringe or dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Formation and Isolation of the Trifluoroborate Salt:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
To the vigorously stirred biphasic mixture, add a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq).
-
Continue stirring at room temperature for 1-2 hours. A white precipitate of Potassium 4-vinylphenyltrifluoroborate will form.
-
Collect the white solid by vacuum filtration and wash it sequentially with cold water and diethyl ether.
-
The crude product can be purified by recrystallization from hot acetone by the addition of diethyl ether to induce precipitation.
-
Dry the purified white solid under vacuum to yield Potassium 4-vinylphenyltrifluoroborate.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, maintaining an inert atmosphere throughout the reaction is critical to prevent the formation of unwanted byproducts and to ensure a high yield of the desired product.
-
Low-Temperature Boration: The addition of the trialkyl borate at low temperatures (-78 °C) is crucial to control the reactivity of the Grignard reagent and prevent over-addition to the boron center, which would lead to the formation of undesired borate complexes.
-
Use of KHF₂: Potassium hydrogen fluoride serves as the fluoride source and facilitates the conversion of the intermediate boronic acid or boronate ester to the stable trifluoroborate salt. The use of a saturated solution ensures a sufficient concentration of fluoride ions to drive the reaction to completion.
Physicochemical and Spectroscopic Properties
Potassium 4-vinylphenyltrifluoroborate is a white, crystalline solid that exhibits the characteristic stability of organotrifluoroborates. It is generally stable to air and moisture at room temperature, allowing for convenient storage and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₇BF₃K | - |
| Molecular Weight | 210.04 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 269-274 °C | [4] |
| Solubility | Soluble in polar organic solvents such as acetone, methanol, and DMF. Slightly soluble in THF and water. | [5][6] |
| Stability | Air and moisture stable at room temperature. | [1] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons of the phenyl ring (in the range of 7.0-8.0 ppm). The coupling patterns will be indicative of the para-substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the vinyl carbons and the aromatic carbons. The carbon atom directly bonded to the boron atom is expected to appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for organotrifluoroborates. A single, sharp resonance is expected for the three equivalent fluorine atoms of the BF₃⁻ group, typically appearing in the range of -130 to -145 ppm.
-
¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the tetracoordinate boron atom in the trifluoroborate salt.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most powerful application of Potassium 4-vinylphenyltrifluoroborate is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of a carbon-carbon bond between the vinylphenyl group of the trifluoroborate and an aryl or heteroaryl halide or triflate, providing a straightforward route to a wide variety of substituted styrenes.[10][11][12]
Reaction Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of Potassium 4-vinylphenyltrifluoroborate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Potassium 4-vinylphenyltrifluoroborate
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add Potassium 4-vinylphenyltrifluoroborate (1.2 eq), the aryl halide (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted styrene.
-
Safety and Handling
Potassium 4-vinylphenyltrifluoroborate, like other organoboron compounds, should be handled with appropriate safety precautions. While it is generally more stable than many other organometallic reagents, it is still a reactive chemical.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
Conclusion
Potassium 4-vinylphenyltrifluoroborate is a highly valuable and versatile reagent in modern organic synthesis. Its inherent stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent choice for the synthesis of a wide array of substituted styrenes. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers and scientists with the necessary knowledge to effectively utilize this powerful synthetic tool in their research and development endeavors.
References
- Molander, G. A., & Ellis, N. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Accounts of Chemical Research, 40(4), 275–286.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325.
- Pinho, V. D., & Burtoloso, A. C. B. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
-
Pinho, V. D., & Burtoloso, A. C. B. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. Retrieved from [Link]
- Molander, G. A. (2002). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Abstracts of Papers of the American Chemical Society, 224, U420–U420.
-
Pinho, V. D., & Burtoloso, A. C. B. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Retrieved from [Link]
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. Retrieved from [Link]
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